## **Application Notes and Protocols for Quantifying Natamycin Concentration in Food Samples**

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Compound of Interest		
Compound Name:	E235	
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### Introduction

Natamycin, also known as pimaricin, is a naturally occurring antifungal agent produced by the bacterium Streptomyces natalensis. It is widely used as a food preservative (**E235**) to prevent the growth of yeasts and molds on the surface of various food products, particularly cheese, yogurt, and processed meats. Its application helps to extend the shelf life of these products and prevent spoilage. Due to its low solubility in water, natamycin tends to remain on the surface of the food, minimizing its migration into the product. Regulatory bodies in many countries have established maximum permissible limits for natamycin in different food categories to ensure consumer safety. Therefore, accurate and reliable quantification of natamycin in food samples is crucial for quality control and regulatory compliance.

This document provides detailed application notes and protocols for the quantification of natamycin in food samples using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and UV-Vis Spectrophotometry.

## **Analytical Methods for Natamycin Quantification**

Several analytical methods are available for the determination of natamycin in food products. The choice of method often depends on factors such as the food matrix, required sensitivity, available equipment, and the purpose of the analysis (e.g., routine quality control vs. research).

- High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method
  that is widely used for the quantification of natamycin. It separates natamycin from other food
  components, allowing for accurate measurement.
- Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and high-throughput screening method based on the specific binding of antibodies to natamycin. Commercial ELISA kits are available for various food matrices.
- UV-Vis Spectrophotometry, particularly derivative spectrophotometry, offers a simpler and more rapid alternative to HPLC for certain food matrices like cheese. This method relies on the characteristic UV absorbance of natamycin.

## **Quantitative Data Summary**

The following tables summarize quantitative data for natamycin analysis using HPLC, ELISA, and Spectrophotometry from various studies.

Table 1: Quantitative Data for Natamycin Analysis by HPLC

Food Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Cheese	0.321 mg/kg	0.388 mg/kg	90 - 110	[1]
Yogurt	0.320 mg/kg	0.403 mg/kg	104	INVALID-LINK
Fruit Juice	0.78 ng/mL	2.60 ng/mL	76	[2]
Wine	0.0003 mg/L	-	>80	[3]
Doogh (Yogurt Drink)	1.65 μg/mL	5.51 μg/mL	-	[4]

Table 2: Quantitative Data for Natamycin Analysis by ELISA

Food Matrix	Limit of Detection (LOD)	Assay Time	Recovery (%)	Reference
Milk, Cheese, Yogurt, Brine	2 ng/mL	45 min	80 - 120	[5][6]
Meat, Eggs, Milk Powder	0.1 μg/g	< 1 hour	High	[3]
Bread, Wine, Beer, Sauces	0.02 ng/mL	-	72 - 106	[7]

Table 3: Quantitative Data for Natamycin Analysis by Spectrophotometry

Food Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Cheese and Cheese Rind	0.25 mg/kg	0.5 mg/kg	98.4 ± 0.7	[8]
Cheese	150 ng/mL (in extract)	-	-	[9]
Lactoserum	-	-	Good	[Determination of Natamycin1

# Experimental Protocols High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the quantification of natamycin in dairy products like cheese and yogurt.

- a. Sample Preparation (Cheese)
- Weigh 10.00 ± 0.01 g of a representative cheese sample into a conical flask.

- Add 100 mL of methanol to the flask.
- Stir the mixture for 90 minutes using a magnetic stirrer.
- Add 50.0 mL of deionized water to the solution.
- Place the flask in a freezer at approximately -18°C for about 60 minutes to precipitate interfering substances.
- Filter the cold extract through a 0.45 μm membrane microfilter.
- b. Sample Preparation (Yogurt)[10]
- Weigh 5 g of homogenized yogurt into a conical flask.
- Add 50 mL of methanol and stir for 90 minutes.
- Add 25 mL of deionized water and place the flask in a freezer for about 60 minutes.
- Filter the cold extract through a 0.45 µm and then a 0.20 µm membrane microfilter.
- c. HPLC Instrumentation and Conditions
- Column: C8 or C18 (e.g., X-Terra RP18, 250 mm x 4.6 mm, 5 μm).[9]
- Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 12:8:1 v/v/v or acetonitrile:water 30:70 v/v).[9][10]
- Flow Rate: 0.8 1.0 mL/min.[9][10]
- Detection: UV or Diode Array Detector (DAD) at 303 nm or 305 nm.[9][10]
- Injection Volume: 20 μL.
- d. Calibration

Prepare a series of standard solutions of natamycin in the mobile phase (e.g., 0.1, 0.2, 0.4, 0.6, 0.8  $\mu$ g/mL).[10] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

#### e. Quantification

Inject the prepared sample extract into the HPLC system. Determine the concentration of natamycin in the sample by comparing its peak area to the calibration curve.



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HPLC workflow for natamycin quantification.

## **Enzyme-Linked Immunosorbent Assay (ELISA) Method**

This protocol is a general guideline based on commercially available competitive ELISA kits.

#### a. Principle

This is a competitive colorimetric ELISA. The wells of the microplate are coated with natamycin. During the assay, a sample extract and a primary antibody specific to natamycin are added to the wells. If natamycin is present in the sample, it will compete with the natamycin coated on the well for binding to the primary antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody. After the addition of a substrate, the resulting color intensity is inversely proportional to the concentration of natamycin in the sample.[3]

#### b. Sample Preparation

Sample preparation protocols vary depending on the food matrix and the specific ELISA kit. Generally, it involves extraction of natamycin from the food sample using a provided extraction buffer or a solvent like methanol. The extract is then diluted before being used in the assay.

#### c. ELISA Protocol

- Add a specific volume of the prepared standards and sample extracts to the wells of the natamycin-coated microplate.
- Add the primary anti-natamycin antibody to each well. Incubate for a specified time.
- Wash the plate to remove unbound antibodies.
- Add the enzyme-conjugated secondary antibody to each well. Incubate for a specified time.
- Wash the plate again to remove any unbound secondary antibody.
- Add the substrate solution and incubate until color develops.
- Stop the reaction by adding a stop solution.
- Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

#### d. Calculation

Calculate the percentage of binding for each standard and sample. Construct a standard curve by plotting the percentage of binding against the natamycin concentration of the standards. Determine the concentration of natamycin in the samples from the standard curve.



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Competitive ELISA workflow for natamycin.

## **UV-Vis Spectrophotometry Method**

This protocol is a general guideline for the quantification of natamycin in cheese using derivative spectrophotometry.

- a. Sample Preparation[2][9]
- Homogenize a representative sample of cheese or cheese rind.
- Extract a known weight of the homogenized sample with an appropriate solvent (e.g., acidified aqueous acetonitrile or methanol).
- Filter the homogenate to obtain a clear extract.
- b. Spectrophotometric Measurement[2][9]
- Set the spectrophotometer to scan in the UV range (e.g., 290-340 nm).
- Use the extraction solvent as a blank.
- Record the UV spectrum of the sample extract.
- Generate the second or third derivative of the spectrum.

• Quantify natamycin based on the height or area of a specific peak in the derivative spectrum. For example, using the third-derivative trough at 322.6 nm or the vertical distance between the minimum at 318 nm and the maximum at 311 nm in the second derivative spectrum.[2][9]

#### c. Calibration

Prepare a series of natamycin standard solutions of known concentrations in the extraction solvent. Measure the derivative spectra of the standards and create a calibration curve by plotting the derivative peak height/area against the concentration.

#### d. Quantification

Determine the concentration of natamycin in the sample extract from the calibration curve.



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